molecular formula C33H41N2O2+ B13424611 Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye

Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye

Cat. No.: B13424611
M. Wt: 497.7 g/mol
InChI Key: KFRBDDCGSXYGOV-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye is a synthetic dye compound with the molecular formula C33H41N2O2 and a molecular weight of 497.691. It is primarily used in scientific research, particularly in the fields of neurology, pain, and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye involves several steps, including the formation of the cyanine core and the attachment of the hexanoic acid moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye involves its ability to bind to specific molecular targets and pathways. The dye interacts with cellular components, allowing for the visualization and analysis of biological processes. The molecular targets and pathways involved vary depending on the specific application and experimental conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye include:

  • Didesulfo Bisbenzyl Cyanine 5 Monofunctional Hexanoic Acid Dye
  • Cyanine 5 Monofunctional Hexanoic Acid Dye, Potassium Salt
  • Quasar 705 Carboxylic Acid

Uniqueness

This compound is unique due to its specific chemical structure, which provides distinct fluorescent properties and binding capabilities. This makes it particularly useful in applications requiring high sensitivity and specificity.

Properties

IUPAC Name

6-[2-[5-(1-ethyl-3,3-dimethylindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N2O2/c1-6-34-27-19-14-12-17-25(27)32(2,3)29(34)21-9-7-10-22-30-33(4,5)26-18-13-15-20-28(26)35(30)24-16-8-11-23-31(36)37/h7,9-10,12-15,17-22H,6,8,11,16,23-24H2,1-5H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRBDDCGSXYGOV-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41N2O2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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